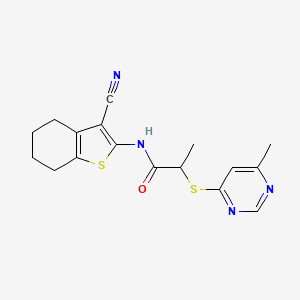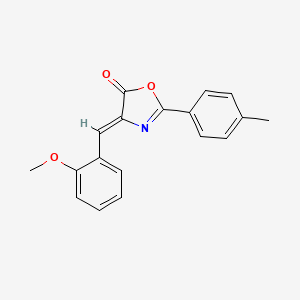![molecular formula C15H21N3O6 B5243015 N-[2,5-bis(acetylamino)phenyl]pentopyranosylamine](/img/structure/B5243015.png)
N-[2,5-bis(acetylamino)phenyl]pentopyranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,5-bis(acetylamino)phenyl]pentopyranosylamine is a complex organic compound characterized by its unique structure, which includes both aromatic and sugar moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-bis(acetylamino)phenyl]pentopyranosylamine typically involves multiple steps, starting with the acetylation of 2,5-diaminophenol. This intermediate is then reacted with a pentopyranosylamine derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[2,5-bis(acetylamino)phenyl]pentopyranosylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2,5-bis(acetylamino)phenyl]pentopyranosylamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,5-bis(acetylamino)phenyl]pentopyranosylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(acetylamino)pentanoic acid: Shares similar structural features but differs in its functional groups and biological activity.
Azithromycin Related Compound H: Contains an acetylamino group but has a different core structure and pharmacological profile.
Uniqueness
N-[2,5-bis(acetylamino)phenyl]pentopyranosylamine is unique due to its combination of aromatic and sugar moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-acetamido-3-[(3,4,5-trihydroxyoxan-2-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6/c1-7(19)16-9-3-4-10(17-8(2)20)11(5-9)18-15-14(23)13(22)12(21)6-24-15/h3-5,12-15,18,21-23H,6H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGSDWYZJGOXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)NC2C(C(C(CO2)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24825025 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-(4-bromophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5242937.png)
![4-phenyl-6-{[2-(1-piperidinyl)ethyl]thio}pyrimidine](/img/structure/B5242957.png)
![2-(4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5242965.png)
![(2,5-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5242973.png)
![N'-[(2,6-dichlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine](/img/structure/B5242977.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B5242983.png)
![2-methyl-N-(2-methylphenyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5242984.png)
![9-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5242989.png)

![[4-(2,4-diacetyloxyphenyl)-2,2,4-trimethyl-3H-chromen-7-yl] acetate](/img/structure/B5243003.png)
![1-(2-chlorobenzyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5243007.png)

![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-5-[(3-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5243023.png)

